

Determining Enzyme Kinetics with FAM-Srcptide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FAM-Srcptide

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics is fundamental to understanding cellular signaling, disease progression, and the mechanism of action of therapeutic agents. **FAM-Srcptide**, a fluorescently labeled peptide substrate, offers a sensitive and continuous method for characterizing the activity of a wide range of protein tyrosine kinases, particularly members of the Src family. This document provides detailed application notes and experimental protocols for utilizing **FAM-Srcptide** to determine key enzyme kinetic parameters, including the Michaelis constant (K_m) and maximum velocity (V_{max}).

Protein kinases play a pivotal role in cellular regulation by catalyzing the phosphorylation of specific substrate proteins.[1] The Src family of non-receptor tyrosine kinases, including Src, Lck, and Fyn, are crucial mediators of various signaling pathways that control cell proliferation, differentiation, survival, and motility.[2][3] Dysregulation of these kinases is frequently implicated in the development and progression of cancer.[4]

FAM-Srcptide is a synthetic peptide corresponding to a known phosphorylation sequence for Src family kinases, labeled with a 5-carboxyfluorescein (FAM) fluorescent dye. The phosphorylation of the tyrosine residue within the Srcptide sequence by a kinase can be monitored in real-time by detecting changes in the fluorescence properties of the FAM label,

providing a direct measure of enzyme activity.[5] This continuous, non-radioactive assay format is well-suited for high-throughput screening of kinase inhibitors and detailed kinetic analysis.[2]

Data Presentation: Enzyme Kinetic Parameters

The primary quantitative data obtained from enzyme kinetic experiments using **FAM-Srctide** are the Michaelis constant (K_m) and the maximum reaction velocity (V_{max}). K_m represents the substrate concentration at which the reaction rate is half of V_{max} and is an inverse measure of the substrate's affinity for the enzyme. V_{max} reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.[6]

While specific kinetic constants for **FAM-Srctide** with a wide range of kinases are not extensively published, the following table provides a representative summary of expected values for Src family kinases. Researchers should determine these values experimentally for their specific enzyme and conditions.

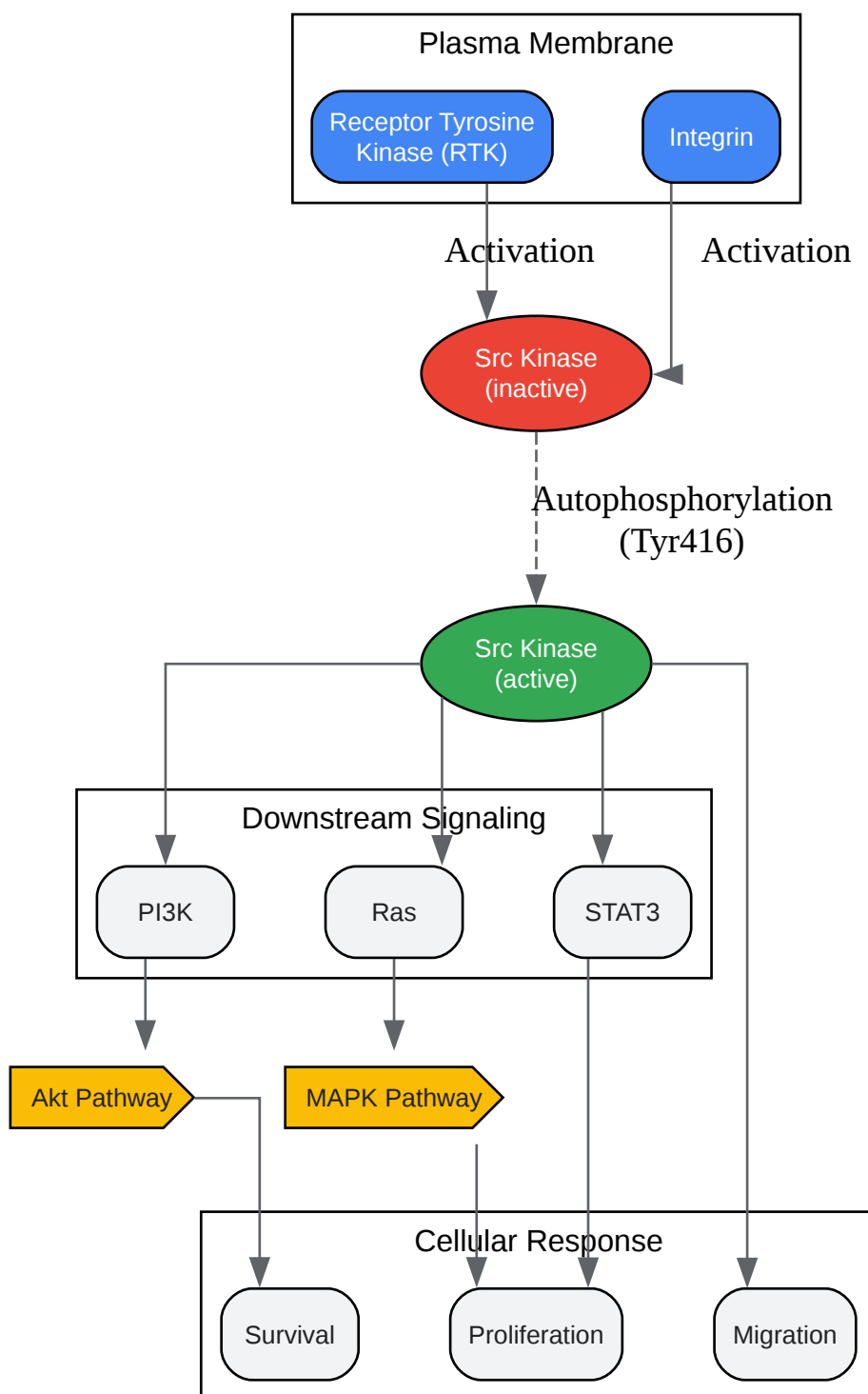
Kinase	FAM-Srctide K_m (μM)	V_{max} (relative fluorescence units/min)
c-Src	10 - 50	To be determined experimentally
Lck	15 - 60	To be determined experimentally
Fyn	20 - 70	To be determined experimentally
Yes	25 - 80	To be determined experimentally

Note: The V_{max} values are dependent on the specific activity of the enzyme preparation and the assay conditions and should be determined empirically.

Signaling Pathway

Src family kinases are integral components of numerous signaling pathways initiated by receptor tyrosine kinases, G-protein coupled receptors, and integrins. Upon activation, Src

kinases phosphorylate a multitude of downstream substrates, leading to the activation of pathways such as the Ras-MAPK and PI3K-Akt signaling cascades, which in turn regulate critical cellular processes.[2]



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Caption: Simplified signaling pathway of Src kinase activation and its downstream effects.

Experimental Protocols

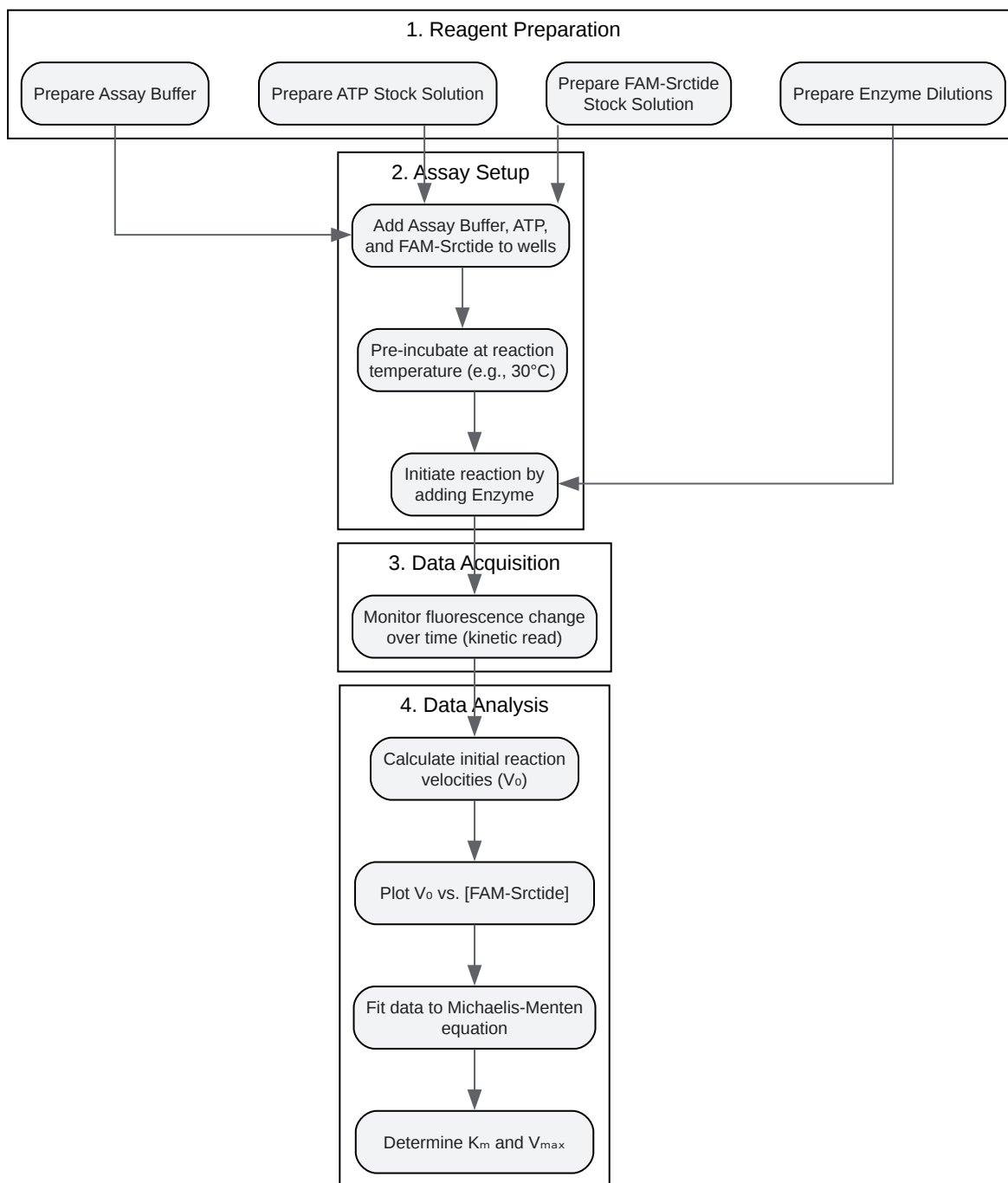
Principle of the Assay

The fluorescence-based kinase assay using **FAM-Srctide** relies on the principle that the phosphorylation of the tyrosine residue in the peptide substrate by a kinase leads to a change in the local environment of the FAM fluorophore. This change can result in an increase or decrease in fluorescence intensity or a shift in the emission wavelength, which can be monitored continuously using a fluorescence plate reader or spectrofluorometer.^[5] The initial rate of the reaction is determined from the linear portion of the fluorescence signal change over time. By measuring these initial rates at various substrate concentrations, the kinetic parameters K_m and V_{max} can be determined by fitting the data to the Michaelis-Menten equation.^[6]

Materials and Reagents

- Enzyme: Purified, active protein tyrosine kinase (e.g., c-Src, Lck, Fyn).
- Substrate: **FAM-Srctide** (lyophilized powder).
- ATP: Adenosine 5'-triphosphate, disodium salt.
- Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM $MgCl_2$, 1 mM DTT, 0.01% Brij-35.
- Stop Solution: 100 mM EDTA, pH 8.0.
- 96-well or 384-well black, flat-bottom microplates.
- Fluorescence plate reader with appropriate excitation and emission filters for FAM (Excitation: ~495 nm, Emission: ~517 nm).

Experimental Workflow for Determining Enzyme Kinetics



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Caption: Workflow for determining enzyme kinetics using **FAM-Src tide**.

Detailed Protocol

1. Reagent Preparation:

- **Assay Buffer:** Prepare a 1X working solution of the assay buffer. The optimal buffer composition may vary depending on the specific kinase and should be optimized.
- **ATP Stock Solution (e.g., 10 mM):** Dissolve an appropriate amount of ATP in nuclease-free water and adjust the pH to 7.5. Store in aliquots at -20°C. The final ATP concentration in the assay should be at or near the K_m for ATP for the specific kinase, if known, or at a saturating concentration (e.g., 100 μ M).
- **FAM-Srctide Stock Solution (e.g., 1 mM):** Dissolve the lyophilized **FAM-Srctide** in a suitable solvent (e.g., DMSO or water). Determine the precise concentration spectrophotometrically using the extinction coefficient of FAM. Store in aliquots at -20°C, protected from light.
- **Enzyme Dilutions:** Prepare a series of dilutions of the kinase in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

2. Kinase Assay for K_m and V_{max} Determination:

- **Prepare Substrate Dilutions:** Prepare a series of dilutions of **FAM-Srctide** in assay buffer in the microplate. A typical concentration range would be from 0.1 x K_m to 10 x K_m (if the approximate K_m is known) or a broad range (e.g., 0.1 μ M to 100 μ M) if it is unknown. Include a no-substrate control.
- **Add ATP:** Add ATP to each well to the desired final concentration.
- **Pre-incubation:** Pre-incubate the plate at the desired reaction temperature (e.g., 30°C) for 5-10 minutes.
- **Initiate Reaction:** Initiate the kinase reaction by adding the diluted enzyme to each well. The final reaction volume will depend on the plate format (e.g., 50 μ L for a 96-well plate).
- **Kinetic Measurement:** Immediately place the plate in the fluorescence plate reader and begin monitoring the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set

period (e.g., 30-60 minutes). Ensure the measurement is within the linear range of the instrument.

- Control Reactions: Include control reactions containing no enzyme and no substrate to account for background fluorescence and substrate photobleaching.

3. Data Analysis:

- Calculate Initial Velocity (V_0): For each **FAM-Srctide** concentration, plot the fluorescence intensity versus time. The initial velocity (V_0) is the slope of the linear portion of this curve. Convert the change in fluorescence units per minute to moles of product formed per minute using a standard curve if absolute quantification is required.
- Plot Michaelis-Menten Curve: Plot the calculated initial velocities (V_0) against the corresponding **FAM-Srctide** concentrations.
- Determine K_m and V_{max} : Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot):

$$V_0 = (V_{max} * [S]) / (K_m + [S])$$

Where:

- V_0 is the initial velocity
- V_{max} is the maximum velocity
- $[S]$ is the concentration of **FAM-Srctide**
- K_m is the Michaelis constant

Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot ($1/V_0$ vs. $1/[S]$), can be used to visualize the data and estimate K_m and V_{max} .^[6]

Conclusion

The use of **FAM-Srctide** provides a powerful and convenient tool for the detailed kinetic characterization of protein tyrosine kinases. The protocols and guidelines presented here offer

a robust framework for researchers to determine key kinetic parameters, aiding in the elucidation of enzyme mechanisms, the study of signaling pathways, and the development of novel kinase inhibitors. Careful optimization of assay conditions and rigorous data analysis are essential for obtaining accurate and reproducible results.

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- To cite this document: BenchChem. [Determining Enzyme Kinetics with FAM-Srctide: A Detailed Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388166#using-fam-srctide-to-determine-enzyme-kinetics]

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